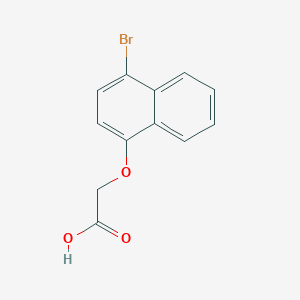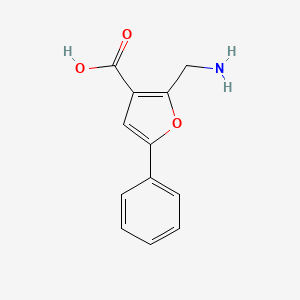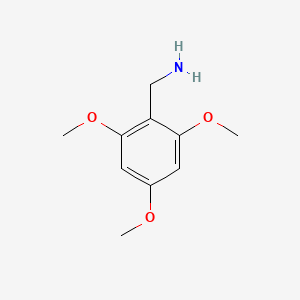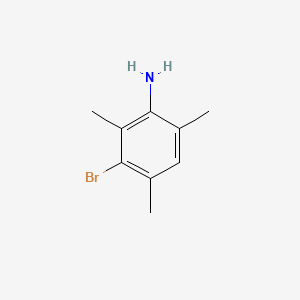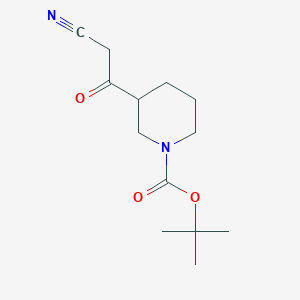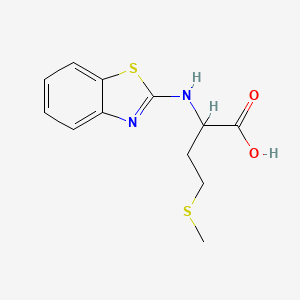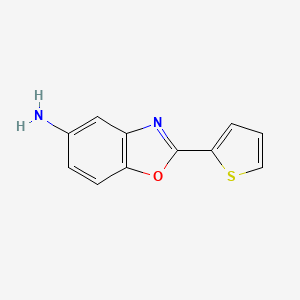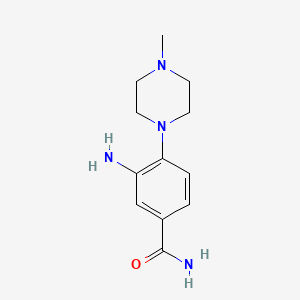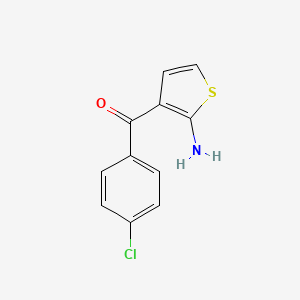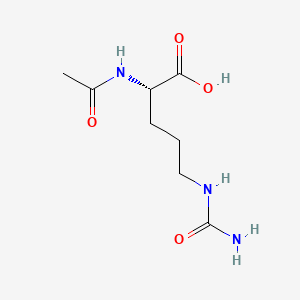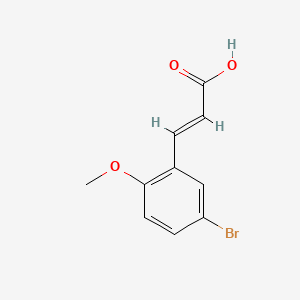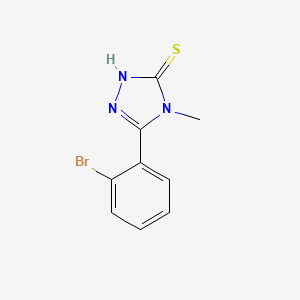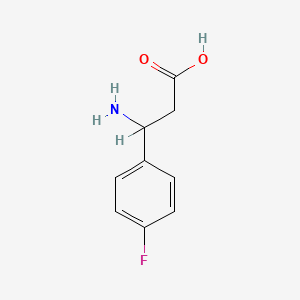
3-氨基-3-(4-氟苯基)丙酸
描述
Synthesis Analysis
The synthesis of amino acids containing fluorine, such as 3-Amino-3-(4-fluorophenyl)propanoic acid, typically involves methods that introduce the fluorine atom or fluorine-containing groups at specific positions within the molecule. Techniques such as asymmetric synthesis have been developed for the preparation of α-(trifluoromethyl)-α-amino acids, showcasing the importance of stereocontrol in obtaining compounds with desired biological properties (Aceña, Sorochinsky, & Soloshonok, 2012). While the cited work focuses on trifluoromethyl groups, similar principles can be applied to the synthesis of fluorophenyl amino acids, emphasizing the role of chiral auxiliaries and catalysis in achieving the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of 3-Amino-3-(4-fluorophenyl)propanoic acid is characterized by the presence of an amino group and a fluorophenyl group attached to a propanoic acid backbone. The fluorine atom significantly affects the electron distribution within the molecule, potentially influencing its binding affinity to biological targets. Structural analyses, such as those described by Schreier et al. (2012), often utilize spectroscopic techniques to elucidate the configuration of fluorinated amino acids and assess their conformational dynamics, critical for understanding their interaction with biological macromolecules (Schreier, Bozelli, Marín, Vieira, & Nakaie, 2012).
Chemical Reactions and Properties
Fluorinated amino acids, including 3-Amino-3-(4-fluorophenyl)propanoic acid, participate in a range of chemical reactions that reflect their unique properties. The presence of the fluorine atom can enhance the acid's stability and modify its reactivity compared to its non-fluorinated counterparts. Chemical transformations often explored include coupling reactions for peptide synthesis, modifications at the amino or carboxylic groups, and reactions where the fluorine atom plays a pivotal role in determining the outcome. The synthetic versatility of these compounds is highlighted in the literature, underscoring their utility in generating a diverse array of molecular entities for further evaluation (Kiss, Kardos, Vass, & Fülöp, 2018).
科学研究应用
-
Synthesis of 2-Oxopiperazine Guanidine Analog
-
Potential Biological Activities
- Application : While not directly mentioned, derivatives of similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . It’s possible that “3-Amino-3-(4-fluorophenyl)propanoic acid” could have similar potential applications.
-
Synthesis of 2-Oxopiperazine Guanidine Analog
-
Potential Biological Activities
- Application : While not directly mentioned, derivatives of similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . It’s possible that “3-Amino-3-(4-fluorophenyl)propanoic acid” could have similar potential applications.
安全和危害
未来方向
属性
IUPAC Name |
3-amino-3-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGFMWPQXUXQRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20934373 | |
| Record name | 3-Amino-3-(4-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20934373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(4-fluorophenyl)propanoic acid | |
CAS RN |
151911-23-8, 325-89-3 | |
| Record name | 3-Amino-3-(4-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20934373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-3-(4-fluorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



